Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate
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Overview
Description
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace one or both ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and ester groups can participate in various chemical interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: Used in the synthesis of bio-based polyamides.
Dimethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: Another cyclopropane derivative with different substituents.
Properties
IUPAC Name |
dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-22-17(20)15-16(18(21)23-2)19(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTMDYJPIDDFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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